1,2-Cyclopentanedicarboxylic acid
Overview
Description
1,2-Cyclopentanedicarboxylic acid is an organic compound with the molecular formula C7H10O4. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH) attached to a cyclopentane ring.
Mechanism of Action
Target of Action
Cyclopentane-1,2-dicarboxylic acid, also known as 1,2-Cyclopentanedicarboxylic acid, is a bioactive chemical It’s worth noting that similar compounds have been shown to inhibit various enzymes .
Mode of Action
It’s known that the compound has antioxidant properties . Antioxidants work by neutralizing harmful free radicals in the body, thereby preventing cellular damage.
Biochemical Pathways
It’s known that the compound plays a role in the oxidation reaction of organic compounds . In this process, the compound acts as an antioxidant, terminating the oxidation chain and reducing the rate of oxygen absorption .
Pharmacokinetics
The compound’s molecular weight of 15815 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
Its antioxidant properties suggest that it may help protect cells from damage caused by harmful free radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Cyclopentanedicarboxylic acid can be synthesized through several methods:
Carboxylation of Cyclopentene: This method involves the carboxylation of cyclopentene under high pressure and temperature using carbon dioxide as the carboxylating agent and a suitable catalyst.
Oxidation of Cyclopentanol: Another approach is the oxidation of cyclopentanol using strong oxidizing agents such as chromic acid or potassium permanganate.
Synthesis from Pimeloyl Chloride: This method involves a multi-step reaction starting with pimeloyl chloride.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
1,2-Cyclopentanedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.
Substitution: The carboxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents and conditions used in these reactions include strong oxidizing agents like chromic acid, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Scientific Research Applications
1,2-Cyclopentanedicarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
1,2-Cyclopentanedicarboxylic acid can be compared with other similar compounds, such as:
Cyclopentane-1,3-dicarboxylic acid: This compound has carboxyl groups at the 1 and 3 positions of the cyclopentane ring, leading to different chemical properties and reactivity.
Cyclopentane-1,2-dicarboxylic acid (trans): The trans isomer of this compound has a different spatial arrangement of the carboxyl groups, affecting its chemical behavior.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for various applications in research and industry.
Properties
IUPAC Name |
cyclopentane-1,2-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJCSAKCMTWGAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944515 | |
Record name | Cyclopentane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461-97-8, 21917-20-4, 50483-99-3 | |
Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001461978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Cyclopentanedicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021917204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Cyclopentanedicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139994 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Cyclopentanedicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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